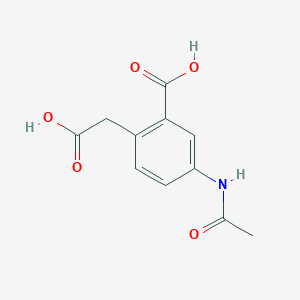

2-(Carboxymethyl)-5-acetamidobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Carboxymethyl)-5-acetamidobenzoic acid” is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is widely used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine .

Synthesis Analysis

The synthesis of carboxymethyl cellulose involves the conversion of cellulose into alkaline cellulose, which then hydroxyl groups of cellulose are substituted by carboxymethyl groups by reacting them to sodium monochloroacetate . The process of CMC synthesis consists of several steps, namely alkalization, carboxymethylation, purification, and neutralization .Molecular Structure Analysis

The carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxymethyl cellulose include the alkalization process, which aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so easily substituted into carboxymethyl groups using NaOH in a suitable solvent . The number of substituted hydroxyl groups is called degree of substitution (DS) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One study focused on the synthesis of novel derivatives by converting 5-Aminobenzo[b]thiophene-2-carboxylic acid into 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, further treated with different amines to afford a series of compounds with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Enzyme-Catalyzed Reaction Studies

Another area of application is in the study of enzyme-catalyzed reactions, where catalytic antibody technology used a derivative to explore medium effects on the rate of enzyme-catalyzed reactions, offering insights into solvent effects in enzymatic processes and suggesting approaches for developing antibody catalysts for numerous reactions (Lewis, Kramer, Robinson, & Hilvert, 1991).

Fluorescent Probes for Mercury Ion

Research into the development of fluorescent probes for detecting mercury ion in solutions utilized a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, producing compounds that served as efficient fluorescent probes (Shao et al., 2011).

Antibacterial and Antifungal Activities

The synthesis of N-substituted-3-chloro-2-azetidinones, starting from 2-Aminobenzothiazole-6-carboxylic acid and leading to compounds with significant antibacterial activity against various microorganisms, showcases the application in developing new antibacterial agents (Chavan & Pai, 2007).

Analysis of Acidic Oligosaccharides and Glycopeptides

The methodology for analyzing acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF) demonstrates the chemical's utility in improving analytical techniques for complex biological molecules (Papac, Wong, & Jones, 1996).

Wirkmechanismus

Target of Action

Similar compounds such as carbocisteine have been shown to target mucus in the respiratory tract .

Mode of Action

Compounds with similar structures, such as carbocisteine, work by reducing the viscosity of mucus, allowing it to be expelled . This alleviates respiratory symptoms and infections .

Biochemical Pathways

Similar compounds like carbocisteine are known to affect the pathways related to mucus production and expulsion .

Pharmacokinetics

Similar compounds like carbocisteine are known to have mucolytic effects, significantly reducing sputum viscosity, cough, dyspnea, and fatigue .

Result of Action

Compounds with similar structures, such as carbocisteine, have been shown to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .

Action Environment

Similar compounds like carbocisteine are known to prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .

Safety and Hazards

When handling “2-(Carboxymethyl)-5-acetamidobenzoic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Carboxymethyl cellulose and its derivatives have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . They have the potential to be used in various fields including tissue engineering . The increasing variety of CMC usage encourages the production of good quality CMC synthesis .

Eigenschaften

IUPAC Name |

5-acetamido-2-(carboxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFBMKMRUFKEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)